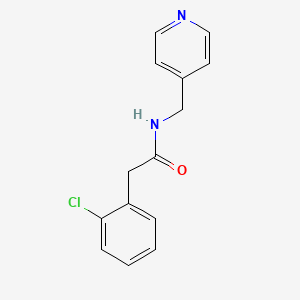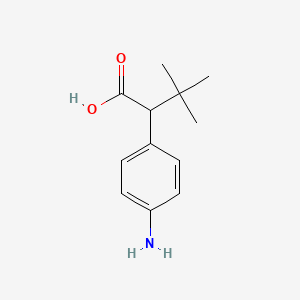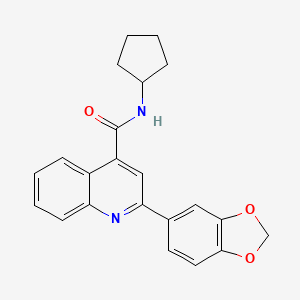
2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a chlorinated phenyl group and a pyridine moiety connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2-chlorobenzylamine with 4-pyridinecarboxaldehyde, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the chlorophenyl and pyridine groups, which can influence its reactivity and binding properties. The presence of the chlorine atom on the phenyl ring can enhance its electrophilicity, making it more reactive in substitution reactions. Additionally, the pyridine moiety can participate in coordination chemistry, making the compound useful in various applications.
特性
分子式 |
C14H13ClN2O |
|---|---|
分子量 |
260.72 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13ClN2O/c15-13-4-2-1-3-12(13)9-14(18)17-10-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18) |
InChIキー |
XZYWCZHOLVPUCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-({[3-(methylamino)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15152963.png)


![Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B15152976.png)
![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)
![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153032.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)
